molecular formula C14H20BrNO3S B2726374 4-bromo-N-(2-cyclohexyl-2-hydroxyethyl)benzenesulfonamide CAS No. 1351651-54-1

4-bromo-N-(2-cyclohexyl-2-hydroxyethyl)benzenesulfonamide

Cat. No.: B2726374
CAS No.: 1351651-54-1
M. Wt: 362.28
InChI Key: AMQFARIHLMHUBX-UHFFFAOYSA-N
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Description

4-bromo-N-(2-cyclohexyl-2-hydroxyethyl)benzenesulfonamide is an organic compound with the molecular formula C14H20BrNO3S and a molecular weight of 362.28. This compound is characterized by the presence of a bromine atom, a cyclohexyl group, and a hydroxyethyl group attached to a benzenesulfonamide core. It is used in various chemical and pharmaceutical applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N-(2-cyclohexyl-2-hydroxyethyl)benzenesulfonamide typically involves the following steps:

    Sulfonamidation: The brominated benzene is then reacted with a sulfonamide derivative, typically using a base such as sodium hydroxide (NaOH) to facilitate the nucleophilic substitution reaction.

    Hydroxyethylation: The final step involves the addition of a 2-cyclohexyl-2-hydroxyethyl group to the sulfonamide. This can be achieved through a nucleophilic substitution reaction using an appropriate alkylating agent under basic conditions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-bromo-N-(2-cyclohexyl-2-hydroxyethyl)benzenesulfonamide undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic aromatic substitution.

    Oxidation and Reduction: The hydroxyethyl group can undergo oxidation to form corresponding ketones or reduction to form alcohols.

    Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced by a boronic acid derivative.

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium hydroxide (NaOH), potassium carbonate (K2CO3), or other bases.

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Coupling Reactions: Palladium catalysts (Pd), boronic acids, and bases such as potassium phosphate (K3PO4).

Major Products

    Substitution Products: Various substituted benzenesulfonamides.

    Oxidation Products: Ketones and carboxylic acids.

    Reduction Products: Alcohols.

    Coupling Products: Biaryl compounds.

Scientific Research Applications

4-bromo-N-(2-cyclohexyl-2-hydroxyethyl)benzenesulfonamide is used in several scientific research applications:

    Chemistry: As a building block in organic synthesis and in the development of new chemical reactions.

    Biology: In the study of enzyme inhibitors and as a probe for biological assays.

    Medicine: Potential therapeutic agent due to its structural similarity to known pharmacophores.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-bromo-N-(2-cyclohexyl-2-hydroxyethyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. The hydroxyethyl group may also participate in hydrogen bonding, enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    4-bromo-N-(2-hydroxyethyl)benzenesulfonamide: Lacks the cyclohexyl group, resulting in different chemical and biological properties.

    N-(2-cyclohexyl-2-hydroxyethyl)benzenesulfonamide: Lacks the bromine atom, affecting its reactivity and applications.

    4-chloro-N-(2-cyclohexyl-2-hydroxyethyl)benzenesulfonamide: Chlorine atom instead of bromine, leading to variations in reactivity and stability.

Uniqueness

4-bromo-N-(2-cyclohexyl-2-hydroxyethyl)benzenesulfonamide is unique due to the combination of a bromine atom, a cyclohexyl group, and a hydroxyethyl group attached to a benzenesulfonamide core. This unique structure imparts specific reactivity and binding properties, making it valuable in various chemical and biological applications.

Properties

IUPAC Name

4-bromo-N-(2-cyclohexyl-2-hydroxyethyl)benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20BrNO3S/c15-12-6-8-13(9-7-12)20(18,19)16-10-14(17)11-4-2-1-3-5-11/h6-9,11,14,16-17H,1-5,10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMQFARIHLMHUBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(CNS(=O)(=O)C2=CC=C(C=C2)Br)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20BrNO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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